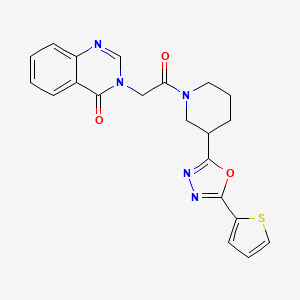
3-(2-oxo-2-(3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethyl)quinazolin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-oxo-2-(3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethyl)quinazolin-4(3H)-one is a novel organic compound distinguished by its intricate structure, which amalgamates various functional groups, including quinazolinone, oxadiazole, piperidine, and thiophene
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-oxo-2-(3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethyl)quinazolin-4(3H)-one generally involves multistep organic synthesis protocols. Key steps might include the formation of the quinazolinone core through cyclization reactions, followed by the sequential construction of the piperidine and oxadiazole rings. The thiophene unit is typically introduced through either direct substitution reactions or via intermediate coupling reactions. Each synthetic step necessitates precise reaction conditions involving specific solvents, catalysts, and reagents to ensure high yield and purity.
Industrial Production Methods: Scaling up the production of this compound to an industrial level necessitates a deep understanding of the reaction kinetics and the optimization of process parameters. Techniques such as flow chemistry or continuous processing can be employed to enhance the efficiency and safety of the production process. This ensures consistent product quality and minimizes the environmental impact.
Analyse Des Réactions Chimiques
This compound can undergo a variety of chemical reactions:
Types of Reactions:
Oxidation
: The compound's thiophene and piperidine groups can be oxidized using agents like hydrogen peroxide or permanganate, yielding sulfoxides or N-oxides, respectively.
Reduction
: The quinazolinone ring can be selectively reduced under hydrogenation conditions using catalysts like palladium on carbon.
Substitution
: Electrophilic and nucleophilic substitution reactions can modify the thiophene and oxadiazole moieties, respectively.
Common Reagents and Conditions Used:
Oxidation
: Reagents such as potassium permanganate and hydrogen peroxide.
Reduction
: Catalysts such as palladium on carbon or lithium aluminum hydride.
Substitution
: Halogenating agents, alkyl halides, and other nucleophiles.
Major Products Formed: Depending on the reaction conditions, products could include various oxidized or reduced derivatives, or substituted analogs that introduce new functional groups onto the original compound’s scaffold.
Applications De Recherche Scientifique
This compound holds potential across several research domains:
Chemistry
: As a versatile building block for the synthesis of novel organic molecules with complex architectures.
Biology
: Investigated for its potential binding affinity to biological targets such as enzymes and receptors.
Medicine
: Explored for pharmacological activities including anti-inflammatory, anticancer, and antimicrobial properties.
Industry
Mécanisme D'action
The compound's biological activity is influenced by its interaction with molecular targets:
Molecular Targets
: Enzymes, receptor sites, and nucleic acids, where the compound can act as an inhibitor or modulator.
Pathways Involved
: Mechanisms include the inhibition of key enzymes involved in metabolic pathways, or the disruption of receptor-ligand interactions critical for cellular signaling.
Comparaison Avec Des Composés Similaires
When compared to structurally similar compounds, such as other quinazolinone derivatives or oxadiazole-containing molecules, 3-(2-oxo-2-(3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethyl)quinazolin-4(3H)-one exhibits unique properties owing to its combined structural elements:
Quinazolinone Derivatives
: Typically known for their broad range of pharmacological activities, yet might lack the multifunctionality provided by the piperidine and oxadiazole components.
Oxadiazole-Containing Molecules
: These often possess significant biological activities but may not exhibit the same level of targeted specificity and molecular interaction.
By blending these diverse functional groups, the compound can potentially offer a broader spectrum of activity and specificity in research applications.
Hopefully, that covers all you wanted to know about this compound. Any specific details or areas you’d like to dive deeper into?
Propriétés
IUPAC Name |
3-[2-oxo-2-[3-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]ethyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O3S/c27-18(12-26-13-22-16-7-2-1-6-15(16)21(26)28)25-9-3-5-14(11-25)19-23-24-20(29-19)17-8-4-10-30-17/h1-2,4,6-8,10,13-14H,3,5,9,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRHYRMVQXQLHFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CN2C=NC3=CC=CC=C3C2=O)C4=NN=C(O4)C5=CC=CS5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4-(3-fluorophenyl)-1,1-dioxido-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-N-(o-tolyl)acetamide](/img/structure/B2928225.png)
![4-(2,3-Dimethoxyphenyl)-3-(2-fluorophenoxy)-1-[4-(morpholin-4-yl)butyl]azetidin-2-one](/img/structure/B2928226.png)
![N'-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]-N-[(thiophen-2-yl)methyl]ethanediamide](/img/structure/B2928230.png)

![N-[2-Fluoro-5-[[2-[[5-(4-fluorophenyl)-4-(oxolan-2-ylmethyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]phenyl]prop-2-enamide](/img/structure/B2928233.png)
![2-amino-4-(3-methoxyphenyl)-7-methyl-6-(3-methylbenzyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2928234.png)


![N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2928238.png)
![6,7-dimethoxy-N-[(4-methoxyphenyl)methyl]quinazolin-4-amine](/img/structure/B2928239.png)

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-(5-chloro-2-methylphenyl)ethanediamide](/img/structure/B2928242.png)
